![molecular formula C13H15N3O2 B2551933 N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide CAS No. 720663-80-9](/img/structure/B2551933.png)
N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
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Overview
Description
N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is a chemical compound with the CAS Number: 720663-80-9. It has a molecular weight of 245.28 . The IUPAC name for this compound is N-(4-cyanobenzyl)-4-morpholinecarboxamide .
Molecular Structure Analysis
The InChI code for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide is 1S/C13H15N3O2/c14-9-11-1-3-12(4-2-11)10-15-13(17)16-5-7-18-8-6-16/h1-4H,5-8,10H2,(H,15,17) . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Chemical Properties
“N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide” is a chemical compound with the CAS Number: 720663-80-9 . It has a molecular weight of 245.28 . The IUPAC name for this compound is N-(4-cyanobenzyl)-4-morpholinecarboxamide .
Synthesis
The compound can be synthesized from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .
Biological and Therapeutic Effects
Morpholine-containing compounds, such as “N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide”, have been recognized for their diverse biological and therapeutic effects . They have shown significant pharmaceutical properties .
Inhibitory Activity Against Enzymes
An in silico evaluation was performed to investigate the potential inhibitory activity of the synthesized products against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity .
Potential Therapeutic Interventions for Alzheimer’s Disease
Recent studies have reported the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease (AD) . These compounds have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models , offering potential therapeutic interventions for AD.
Modulation of Hydrophilic-Lipophilic Balance
The morpholine moiety has attracted the attention of medicinal chemists for several significant benefits, such as modulation of the hydrophilic-lipophilic balance . This property can improve metabolic stability and increase potency .
Enhanced Pharmacokinetic Properties
Morpholine-containing compounds are known to enhance pharmacokinetic properties, specifically for central nervous system drugs . This makes “N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide” a potential candidate for drug development.
Industrial Applications
Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts . They also serve as ligands for catalysts .
Safety and Hazards
properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-9-11-1-3-12(4-2-11)10-15-13(17)16-5-7-18-8-6-16/h1-4H,5-8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWAHHRBFVCEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671960 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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